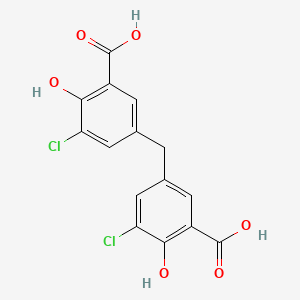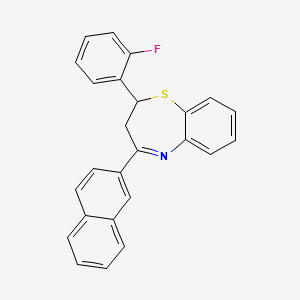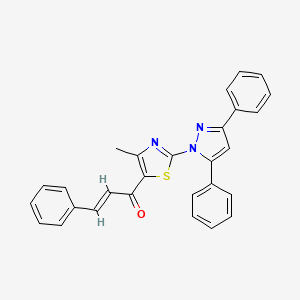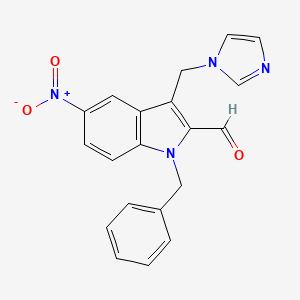
5-(3-Carboxy-5-chloro-4-hydroxybenzyl)-3-chloro-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-622444 is a compound known for its potential therapeutic applications, particularly in the field of oncology. It is recognized for its ability to inhibit DNA methyltransferases, which are enzymes involved in the methylation of DNA. This inhibition can lead to the reactivation of silenced genes, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of NSC-622444 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors to handle the reactions efficiently .
Chemical Reactions Analysis
NSC-622444 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-622444 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.
Biology: Employed in research to understand the role of DNA methylation in cellular processes and development.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancers, particularly those involving aberrant DNA methylation.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA methylation patterns.
Mechanism of Action
The mechanism of action of NSC-622444 involves the inhibition of DNA methyltransferases, specifically targeting the enzyme’s active site. This inhibition prevents the methylation of cytosine residues in DNA, leading to the reactivation of silenced genes. The molecular targets and pathways involved include the DNA methyltransferase enzymes and the downstream effects on gene expression and cellular function .
Comparison with Similar Compounds
NSC-622444 can be compared with other DNA methyltransferase inhibitors such as azacitidine, decitabine, and zebularine. While these compounds also inhibit DNA methyltransferases, NSC-622444 is unique in its structure and specific binding properties. Similar compounds include:
Azacitidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Decitabine: Another nucleoside analog with similar applications.
Zebularine: A cytidine analog with potential anticancer properties.
NSC-622444 stands out due to its non-nucleoside structure, which may offer advantages in terms of specificity and reduced cytotoxicity .
Properties
Molecular Formula |
C15H10Cl2O6 |
|---|---|
Molecular Weight |
357.1 g/mol |
IUPAC Name |
5-[(3-carboxy-5-chloro-4-hydroxyphenyl)methyl]-3-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H10Cl2O6/c16-10-4-6(2-8(12(10)18)14(20)21)1-7-3-9(15(22)23)13(19)11(17)5-7/h2-5,18-19H,1H2,(H,20,21)(H,22,23) |
InChI Key |
BFCJNYJGIGUQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Cl)CC2=CC(=C(C(=C2)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenylamino)-2-methyl-9-nitro-5H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B10852204.png)
![Sodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B10852206.png)

![10-[2-(Dimethylamino)ethylamino]-15-methyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852211.png)

![2-(Diethylaminomethyl)-4-[(10-methylindolo[3,2-b]quinolin-11-yl)amino]phenol;hydrochloride](/img/structure/B10852232.png)
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-3-methoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B10852233.png)
![10-[2-(dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B10852239.png)

![10-[2-(Dimethylamino)ethylamino]-15-ethyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852250.png)

![10-[2-(Dimethylamino)ethylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852261.png)
![2-(4-hydroxy-3-methoxyphenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852269.png)
![2-(1,3-benzodioxol-5-yl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852273.png)
